tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
CAS No.:
Cat. No.: VC17225621
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | YJPPRECNUURDRC-DTWKUNHWSA-N |
| Isomeric SMILES | C[C@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2- and 6-positions with hydroxymethyl and methyl groups, respectively. The Boc group at the 4-position acts as a protective moiety for the secondary amine. Key structural attributes include:
The (2R,6S) stereochemistry is critical for its reactivity and biological interactions. X-ray crystallography of related morpholine derivatives reveals chair conformations stabilized by weak C–H⋯O hydrogen bonds, suggesting similar structural behavior in this compound.
Spectroscopic Characterization
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NMR: NMR spectra show distinct signals for the tert-butyl group (δ 1.4 ppm), methyl group (δ 1.2 ppm), and hydroxymethyl protons (δ 3.6–4.0 ppm).
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IR: Stretching vibrations at 1680–1720 cm confirm the presence of the carbonyl group in the Boc moiety.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from a morpholine precursor:
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Boc Protection: Reaction of the morpholine amine with tert-butyl chloroformate in the presence of triethylamine (TEA) at room temperature.
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Hydroxymethyl Introduction: Hydroxymethylation at the 2-position via aldol condensation or nucleophilic substitution.
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Methylation: Stereoselective methylation at the 6-position using methyl iodide under basic conditions .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Flow Microreactors: Enhance reaction control and reduce byproducts compared to batch processes.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity.
Applications in Scientific Research
Organic Synthesis
The compound serves as a chiral building block for:
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Peptidomimetics: Its rigid structure mimics peptide backbones, aiding drug design.
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Catalyst Development: As a ligand in asymmetric catalysis, enabling enantioselective reactions .
Medicinal Chemistry
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Antiviral Agents: Derivatives inhibit viral proteases by binding to active sites.
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Neurological Therapeutics: Modulates GABA receptors, showing potential in anxiety and epilepsy treatment.
Comparative Analysis of Morpholine Derivatives
Mechanism of Action
The compound’s bioactivity stems from its ability to:
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Bind Enzymes: The hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., serine in proteases).
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Modulate Receptors: Conformational flexibility allows interaction with G-protein-coupled receptors (GPCRs).
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